molecular formula C9H8N2O2S B1602419 Methyl 2-aminobenzo[D]thiazole-5-carboxylate CAS No. 209459-07-4

Methyl 2-aminobenzo[D]thiazole-5-carboxylate

Cat. No. B1602419
CAS RN: 209459-07-4
M. Wt: 208.24 g/mol
InChI Key: VFVMLBHOCLBUOG-UHFFFAOYSA-N
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Description

“Methyl 2-aminobenzo[D]thiazole-5-carboxylate” is a heterocyclic compound with the empirical formula C9H8N2O2S . It has a molecular weight of 208.24 . It is used as a building block in synthetic chemistry .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been described in several studies . An efficient method for the preparation of benzo[d]thiazoles that can be conveniently substituted at four different positions has been presented . This includes a one-pot multicomponent reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiazole ring attached to a carboxylate group . The SMILES string representation of the molecule is COC(=O)c1ccc2sc(N)nc2c1 .

Scientific Research Applications

Synthesis and Building Blocks in Drug Discovery

Methyl 2-aminobenzo[D]thiazole-5-carboxylate derivatives have been widely used in synthetic and medicinal chemistry, serving as vital components in various compounds and drugs with diverse bioactivities. Notably, researchers have synthesized methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates as building blocks, offering the possibility to explore the chemical space around the molecule when used as a ligand for specific targets. This versatility makes them valuable in drug discovery for designing new therapeutic agents with tailored properties (Durcik et al., 2020).

Antimicrobial Activities

Various derivatives of this compound have shown significant antimicrobial activities. Some specific derivatives synthesized using efficient protocols exhibited antimicrobial activities against a range of microorganisms, including Gram-positive and Gram-negative bacteria. These findings highlight the potential of this compound derivatives in developing new antimicrobial agents (Mhaske et al., 2011).

Synthesis of Piperidine Substituted Derivatives

Research has explored the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, leading to the synthesis of piperidine substituted benzothiazole derivatives. These derivatives have demonstrated promising antibacterial and antifungal activities, indicating their potential application in combating various microbial infections (Shafi et al., 2021).

Future Directions

Benzothiazole derivatives, including “Methyl 2-aminobenzo[D]thiazole-5-carboxylate”, have shown promise in various areas of medicinal chemistry and drug discovery . Future research could focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

properties

IUPAC Name

methyl 2-amino-1,3-benzothiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVMLBHOCLBUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589864
Record name Methyl 2-amino-1,3-benzothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209459-07-4
Record name Methyl 2-amino-1,3-benzothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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